molecular formula C17H20N2O3S B3882758 [4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone

[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone

Cat. No.: B3882758
M. Wt: 332.4 g/mol
InChI Key: UMAQCUPAQIKKQY-UHFFFAOYSA-N
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Description

[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone typically involves multi-step organic synthesis. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, hydroxylation, and cyclization to form the desired product. The piperidine and pyridine rings are introduced through nucleophilic substitution and condensation reactions, respectively. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It has shown promise in the development of drugs targeting specific receptors or enzymes involved in disease pathways. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, which have similar aromatic properties.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid, which share the piperidine ring structure.

    Pyridine Derivatives: Compounds such as 2-methoxypyridine, which have the pyridine ring and similar electronic properties.

Uniqueness

The uniqueness of [4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and the potential for a wide range of applications in various fields.

Properties

IUPAC Name

[4-[hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-22-16-13(4-2-8-18-16)17(21)19-9-6-12(7-10-19)15(20)14-5-3-11-23-14/h2-5,8,11-12,15,20H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAQCUPAQIKKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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